molecular formula C16H17FN2O3S B2935200 N'-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE CAS No. 1421441-59-9

N'-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE

Cat. No.: B2935200
CAS No.: 1421441-59-9
M. Wt: 336.38
InChI Key: KABBROGKVOBOLD-UHFFFAOYSA-N
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Description

N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of fluorine, methyl, hydroxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and thiophene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE: A compound with similar structural features but different functional groups.

    N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE: Another compound with a similar core structure but different substituents.

Uniqueness

N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABBROGKVOBOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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